An In-depth Technical Guide to (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one
An In-depth Technical Guide to (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one , commonly known in the scientific community as (-)-Vince Lactam , is a chiral bicyclic γ-lactam that has emerged as a cornerstone in the stereoselective synthesis of carbocyclic nucleoside analogues.[1][2][3] Its rigid, conformationally constrained framework provides a versatile scaffold for introducing chemical diversity, making it an invaluable intermediate in the development of potent antiviral and therapeutic agents.[4][5] This technical guide offers a comprehensive overview of its chemical properties, experimental protocols, and critical applications for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
The distinct stereochemistry of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one dictates its utility as a chiral building block. Its key identifiers and physicochemical properties are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one[6][7][8] |
| Synonyms | (-)-Vince Lactam, (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one[4][9] |
| CAS Number | 79200-56-9[4][8][10] |
| Molecular Formula | C₆H₇NO[6][8][10] |
| Molecular Weight | 109.13 g/mol [4][6] |
| Canonical SMILES | C1[C@H]2C=C[C@@H]1NC2=O[1][6][7] |
| InChI | InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5+/m1/s1[6][8][10][11] |
| InChI Key | DDUFYKNOXPZZIW-UHNVWZDZSA-N[1][6][10][11] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | Solid, White to tan/beige crystalline powder | [4][10][12] |
| Melting Point | 94 - 97 °C | [4][10][11] |
| Boiling Point | 319.3 °C (Predicted) | [9] |
| Density | ~1.2 g/cm³ | [9][10] |
| Optical Rotation | [α]²⁰/D approx. -565° (c=1 in CHCl₃) | [4][11] |
| pKa | 15.48 (Predicted) | [9][12] |
| Stability | Stable under recommended storage conditions (cool, dry place) | [13][14] |
| Solubility | Soluble in methanol. Water solubility >1000 g/L at 23 °C. | [12] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and purity assessment of (-)-Vince Lactam.
Table 3: Spectroscopic Data Summary
| Technique | Data Highlights |
| ¹H NMR | Spectra available for the racemic compound, key for structural confirmation.[1] |
| ¹³C NMR | Data available for structural elucidation.[15] |
| Infrared (IR) | Spectrum available, useful for identifying functional groups (e.g., C=O, N-H).[15] |
| Mass Spectrometry (MS) | Data available for molecular weight confirmation.[15] |
| Chiral HPLC | The primary method for determining enantiomeric excess (ee).[6][10][11] |
Synthesis, Resolution, and Analysis
The synthesis of enantiomerically pure (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one is a critical process, most efficiently achieved through the kinetic resolution of the racemic mixture.
Experimental Protocol 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam
This protocol details the lipase-catalyzed hydrolysis of racemic (±)-Vince Lactam. The enzyme selectively hydrolyzes the (+)-(1S,4R)-enantiomer, leaving the desired, unreacted (-)-(1R,4S)-enantiomer, which can then be isolated with high enantiomeric purity.[4]
Materials:
-
Racemic (±)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)
-
Lipolase (or a suitable lipase, e.g., from Pseudomonas cepacia)
-
Diisopropyl ether
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Brine
Procedure:
-
To a stirred suspension of racemic (±)-Vince lactam (1.0 g, 9.16 mmol) in diisopropyl ether (50 mL) at 60°C, add water (82.4 µL, 4.58 mmol).[4]
-
Add Lipolase (1.5 g) to the reaction mixture.[4]
-
Stir the mixture vigorously at 60°C. Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved (typically 4-6 hours).[4]
-
Once 50% conversion is reached, cool the mixture to room temperature.[4]
-
Filter off the enzyme and wash it with ethyl acetate.[4]
-
Combine the filtrates and separate the aqueous and organic layers. The organic layer contains the unreacted (-)-(1R,4S)-Vince lactam.[4]
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, (-)-(1R,4S)-Vince lactam.[4]
-
Confirm the enantiomeric excess (>99%) using the chiral HPLC method described below.[4]
Experimental Protocol 2: Chiral HPLC Analysis
This protocol provides a validated method for determining the enantiomeric purity of 2-azabicyclo[2.2.1]hept-5-en-3-one.[6][10]
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV and optical rotation detectors.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.[10]
Validation Parameters:
-
Limit of Detection (LOD): ~1.3 µg/mL for the (-)-enantiomer.[6][10]
-
Limit of Quantification (LOQ): ~4.4 µg/mL for the (-)-enantiomer.[6][10]
Applications in Drug Development
(-)-Vince Lactam is not an active pharmaceutical ingredient itself but rather a crucial chiral precursor for several blockbuster antiviral drugs.[2][3] Its rigid bicyclic structure allows for the precise installation of functional groups, leading to the synthesis of complex carbocyclic nucleosides that mimic natural substrates but resist metabolic degradation.[16]
Key therapeutic agents synthesized from (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one include:
-
Abacavir: A potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[2][13][17]
-
Carbovir: Another NRTI that serves as a key predecessor in HIV research and the synthesis of Abacavir.[2][18]
-
Peramivir: A neuraminidase inhibitor used to treat influenza infections.[13]
The compound is also utilized as a precursor for synthesizing potential inactivators of GABA aminotransferase (GABA-AT), indicating its broader utility in neuroscience research.[13]
References
- 1. 2-Azabicyclo[2.2.1]hept-5-en-3-one(49805-30-3) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Azabicyclo[2.2.1]hept-5-en-3-one synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one | C6H7NO | CID 2725037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. WO2009007759A1 - Resolution process - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. ((1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one | 79200-56-9 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. ((1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one(79200-56-9)IR [chemicalbook.com]
- 16. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CAS 49805-30-3 Wholesale & Bulk Supplier Manufacturer, 2-Azabicyclo[2.2.1]hept-5-en-3-one For Sale | Fortuna [fortunachem.com]
- 18. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
